molecular formula C15H29BrO2 B14610181 Ethyl 2-bromotridecanoate CAS No. 60633-82-1

Ethyl 2-bromotridecanoate

Cat. No.: B14610181
CAS No.: 60633-82-1
M. Wt: 321.29 g/mol
InChI Key: DMOHVZOVBFJCOK-UHFFFAOYSA-N
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Description

Ethyl 2-bromotridecanoate is an organic compound with the molecular formula C15H29BrO2. It is an ester derived from tridecanoic acid and ethyl alcohol, where a bromine atom is substituted at the second carbon of the tridecanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromotridecanoate can be synthesized through the bromination of tridecanoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the selective bromination of tridecanoic acid in the presence of its acid halide, followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromotridecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (t-BuOK) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 2-hydroxytridecanoate or 2-cyanotridecanoate.

    Elimination: Formation of tridec-2-ene.

    Reduction: Formation of 2-bromotridecanol.

Scientific Research Applications

Ethyl 2-bromotridecanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromotridecanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

  • Ethyl 2-bromotetradecanoate
  • Ethyl 2-bromododecanoate
  • Ethyl 2-bromoundecanoate

Comparison: Ethyl 2-bromotridecanoate is unique due to its specific chain length and the position of the bromine atom. Compared to ethyl 2-bromotetradecanoate, it has one less carbon atom, which can influence its physical properties and reactivity. The presence of the bromine atom at the second carbon makes it more reactive towards nucleophiles compared to its non-brominated counterparts .

Properties

CAS No.

60633-82-1

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

ethyl 2-bromotridecanoate

InChI

InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3

InChI Key

DMOHVZOVBFJCOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC)Br

Origin of Product

United States

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